molecular formula C10H20N2O4 B12666825 (2-Hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate CAS No. 84962-41-4

(2-Hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate

Cat. No.: B12666825
CAS No.: 84962-41-4
M. Wt: 232.28 g/mol
InChI Key: BYGUCEMASSQNBH-UHFFFAOYSA-M
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Description

. This compound is recognized for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate typically involves the reaction of trimethylamine with 5-oxo-DL-proline in the presence of 2-hydroxyethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary, but they typically involve catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(2-hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2-hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the context of its use and the specific biological systems involved.

Comparison with Similar Compounds

Similar Compounds

  • (2-hydroxyethyl)trimethylammonium chloride
  • 5-oxo-DL-proline
  • Trimethylamine derivatives

Uniqueness

(2-hydroxyethyl)trimethylammonium 5-oxo-DL-prolinate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

84962-41-4

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C5H7NO3.C5H14NO/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5-7/h3H,1-2H2,(H,6,7)(H,8,9);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

BYGUCEMASSQNBH-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCO.C1CC(=O)NC1C(=O)[O-]

Origin of Product

United States

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